![molecular formula C8H4Br2Cl2 B14135753 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 89185-24-0](/img/structure/B14135753.png)
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene: is a chemical compound with a unique bicyclic structure. It is characterized by the presence of bromine and chlorine atoms attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction parameters to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
Chemistry: In organic chemistry, 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism by which 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound’s halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties .
類似化合物との比較
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks chlorine atoms
8-Bromo-7,7-dichlorobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with different halogenation pattern.
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with bromine atoms at different positions.
Uniqueness: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of bromine and chlorine atoms on the bicyclic framework. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
特性
CAS番号 |
89185-24-0 |
|---|---|
分子式 |
C8H4Br2Cl2 |
分子量 |
330.83 g/mol |
IUPAC名 |
7,7-dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Br2Cl2/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChIキー |
ZANLVTORZPKQHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C2(Br)Br)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
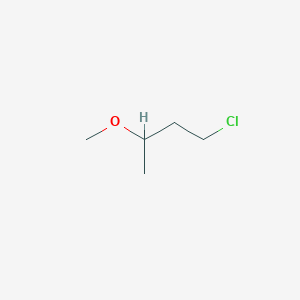
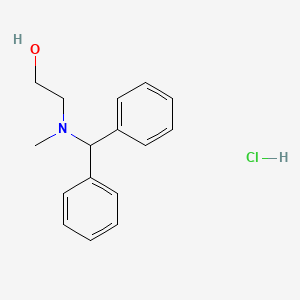
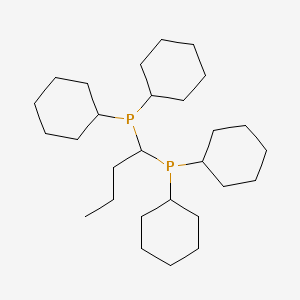

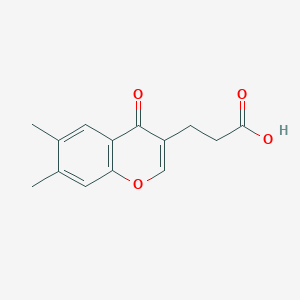
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
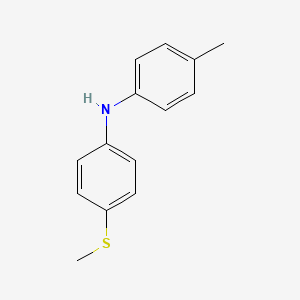
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
